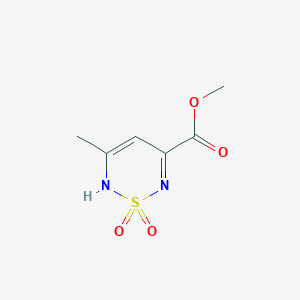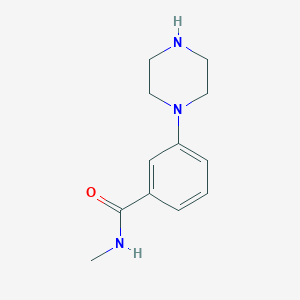![molecular formula C12H12BNO2 B11723922 [5-(2-Methylphenyl)pyridin-3-yl]boronic acid](/img/structure/B11723922.png)
[5-(2-Methylphenyl)pyridin-3-yl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-(2-Methylphenyl)pyridin-3-yl]boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound features a pyridine ring substituted with a 2-methylphenyl group at the 5-position and a boronic acid group at the 3-position. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-Methylphenyl)pyridin-3-yl]boronic acid typically involves the following steps:
Bromination: The starting material, 2-methylphenylpyridine, is brominated at the 5-position using bromine or a brominating agent.
Lithiation: The brominated intermediate is treated with a strong base such as n-butyllithium to generate a lithiated species.
Borylation: The lithiated intermediate is then reacted with a boron-containing reagent, such as trimethyl borate, to introduce the boronic acid group.
Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for boronic acids often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
[5-(2-Methylphenyl)pyridin-3-yl]boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form a boronic ester or boronic anhydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Electrophiles such as nitric acid for nitration or halogens for halogenation.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Boronic esters or anhydrides.
Substitution: Substituted aromatic compounds.
科学的研究の応用
[5-(2-Methylphenyl)pyridin-3-yl]boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices, due to its unique chemical properties.
作用機序
The mechanism of action of [5-(2-Methylphenyl)pyridin-3-yl]boronic acid in various applications involves its ability to form stable complexes with other molecules. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group interacts with the palladium catalyst to facilitate the formation of a carbon-carbon bond. In biological systems, boronic acids can interact with diols and other functional groups, making them useful for targeting specific biomolecules.
類似化合物との比較
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group instead of a pyridine ring.
Pyridin-3-ylboronic acid: Similar structure but lacks the 2-methylphenyl substitution.
2-Methylphenylboronic acid: Similar structure but lacks the pyridine ring.
Uniqueness
[5-(2-Methylphenyl)pyridin-3-yl]boronic acid is unique due to the presence of both a pyridine ring and a 2-methylphenyl group, which can influence its reactivity and interactions in chemical and biological systems. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C12H12BNO2 |
|---|---|
分子量 |
213.04 g/mol |
IUPAC名 |
[5-(2-methylphenyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C12H12BNO2/c1-9-4-2-3-5-12(9)10-6-11(13(15)16)8-14-7-10/h2-8,15-16H,1H3 |
InChIキー |
USGJROLATPYXOO-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CN=C1)C2=CC=CC=C2C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-[(4-Tert-butylphenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B11723871.png)
![4-[(Piperazin-1-yl)methyl]benzamide hydrochloride](/img/structure/B11723882.png)




![methyl (2S)-2-[N-(3-chlorophenyl)methanesulfonamido]propanoate](/img/structure/B11723932.png)


